molecular formula C16H18BrN5O2 B6499772 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-63-4

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6499772
CAS No.: 476480-63-4
M. Wt: 392.25 g/mol
InChI Key: CKOMTIXKMWULCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and a propylamino group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the bromobenzyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O2/c1-3-7-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-5-4-6-11(17)8-10/h4-6,8H,3,7,9H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOMTIXKMWULCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-63-4
Record name 7-(3-BROMOBENZYL)-3-METHYL-8-(PROPYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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